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Compound of Interest

Compound Name: Methylophiopogonanone A

Cat. No.: B1154049

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for
Methylophiopogonanone A, a homoisoflavonoid isolated from Ophiopogon japonicus. This
document is intended to serve as a valuable resource for researchers engaged in natural
product chemistry, pharmacology, and drug development by presenting its nuclear magnetic
resonance (NMR) and mass spectrometry (MS) data, along with the methodologies for their
acquisition.

Chemical Structure

Methylophiopogonanone A is a homoisoflavonoid with the chemical formula C19H1806 and a
molecular weight of 342.3 g/mol .[1] Its structure is characterized by a chromanone core with
two methyl groups and two hydroxyl groups on the A-ring, and a methylenedioxybenzyl group
attached to the C-3 position.

IUPAC Name: (3R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6,8-dimethyl-2,3-
dihydrochromen-4-one[1]

Spectroscopic Data

The structural elucidation of Methylophiopogonanone A has been accomplished through
various spectroscopic techniques, primarily NMR and MS. The following tables summarize the
key spectroscopic data.
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Table 1: *H NMR Spectroscopic Data for Methylophiopogonanone A

Bosition Chemical Shift () Multiplicity Coupling Constant
ppm (J) Hz

2a 4.43 t 6.4

2b 4.43 t 6.4

3 2.75 t 6.6

6-CHs 1.94 S

8-CHs 1.94 S

5-OH 12.42 S

7-OH 12.42 S

1

Y

3

2

5

6

7' (-CHz-)

O-CH2-O

Note: The complete proton assignments for the methylenedioxybenzyl moiety were not
explicitly detailed in the referenced synthesis paper but are implicitly confirmed by the overall
structural verification.

Table 2: 13C NMR Spectroscopic Data for Methylophiopogonanone A
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Position Chemical Shift (6) ppm
2 66.2
3 35.8
4 196.8
4a 103.0
5 162.2
6 102.2
7 158.4
8 101.9
8a 157.5
6-CHs 8.0
8-CHs 7.5
1

o

3

2

5

6

7' (-CHz2-)

O-CH2-0O

Note: The complete carbon assignments for the methylenedioxybenzyl moiety were not
explicitly detailed in the referenced synthesis paper but are implicitly confirmed by the overall
structural verification.

Table 3: Mass Spectrometry Data for Methylophiopogonanone A
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lon m/z
[M+H]* 343.2
Fragment lon 135.1

Experimental Protocols

The following protocols are based on established methodologies for the spectroscopic analysis
of homoisoflavonoids and related natural products.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of Methylophiopogonanone A is dissolved in a suitable
deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-de). Tetramethylsilane
(TMS) is typically added as an internal standard for chemical shift referencing (6 = 0.00

ppm).

e Instrumentation: *H and 3C NMR spectra are recorded on a high-field NMR spectrometer, for
instance, a 400 MHz or 500 MHz instrument.

e 1H NMR Acquisition: One-dimensional *H NMR spectra are acquired using a standard pulse
sequence. Typical parameters include a spectral width of approximately 15 ppm, a sufficient
number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5
seconds.

e 13C NMR Acquisition: One-dimensional 3C NMR spectra are acquired with proton decoupling
to simplify the spectrum to single lines for each carbon atom. A larger spectral width (e.qg.,
220 ppm) is used.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the internal
standard.

3.2 Mass Spectrometry (MS)
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o Sample Introduction and lonization: The sample is introduced into the mass spectrometer via
a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common method for
generating ions of homoisoflavonoids. The analysis is typically performed in positive ion
mode.

 Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight
(Q-TOF) or an Orbitrap mass spectrometer, is used for accurate mass measurements. For
fragmentation studies, a tandem mass spectrometer (MS/MS) is employed.

e MS Analysis: In a full scan MS experiment, the mass-to-charge ratio (m/z) of the protonated
molecule [M+H]* is determined.

o MS/MS Analysis: For structural elucidation, the [M+H]* ion is selected as the precursor ion
and subjected to collision-induced dissociation (CID). The resulting product ions are then
mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's
structure.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of
Methylophiopogonanone A.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1154049?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1154049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

Extraction from Ophiopogon japonicus

Purification of Methylophiopogonanone A

Spectroscopic Analysis

NMR Spectroscopy Mass Spectrometry
(1H, 13C, 2D NMR) (LC-MS, MS/MS)

Data Interpretation

NMR Spectral Data MS Spectral Data
(Chemical Shifts, Coupling Constants) (Molecular lon, Fragmentation Pattern)

Strnucture Elucidation

Structure Confirmation of

Methylophiopogonanone A

Click to download full resolution via product page

Caption: Workflow for the Spectroscopic Analysis of Methylophiopogonanone A.
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Caption: Simplified MS/MS Fragmentation of Methylophiopogonanone A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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